2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17691487
Molecular Formula: C15H22N2O5
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid -](/images/structure/VC17691487.png)
Specification
Molecular Formula | C15H22N2O5 |
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Molecular Weight | 310.35 g/mol |
IUPAC Name | 4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-5-carboxylic acid |
Standard InChI | InChI=1S/C15H22N2O5/c1-9-11(13(18)19)21-12(16-9)10-5-7-17(8-6-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19) |
Standard InChI Key | SIBRZDYJBWLVOP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom, serving as a conformational scaffold.
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Boc Protecting Group: A tert-butoxycarbonyl moiety attached to the piperidine nitrogen, enhancing solubility and stability during synthetic processes.
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Oxazole Ring: A five-membered aromatic heterocycle containing oxygen and nitrogen atoms, substituted with a methyl group at position 4 and a carboxylic acid at position 5.
The presence of the carboxylic acid group introduces polarity, enabling hydrogen bonding and salt formation, while the Boc group provides steric protection for the piperidine amine.
Calculated Molecular Properties
Based on structural analysis:
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Molecular Formula: C<sub>15</sub>H<sub>22</sub>N<sub>2</sub>O<sub>5</sub>
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Molecular Weight: 310.35 g/mol
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IUPAC Name: 4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-5-carboxylic acid
Table 1: Comparative Molecular Properties of Related Compounds
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential assembly of its components:
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Piperidine-Boc Formation: Protection of piperidine’s amine via reaction with di-tert-butyl dicarbonate under basic conditions .
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Oxazole Ring Construction: Cyclization of precursors such as α-amino ketones or via Hantzsch-type reactions, introducing the methyl and carboxylic acid substituents .
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Coupling Strategies: Linking the Boc-piperidine moiety to the oxazole ring using cross-coupling reagents like EDCI or DCC.
Industrial-Scale Considerations
Industrial production would prioritize:
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Continuous Flow Reactors: To enhance yield and reduce reaction times for cyclization steps.
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Automated Purification: Chromatography or crystallization techniques to isolate high-purity product.
Applications in Materials Science
Coordination Chemistry
The carboxylic acid group enables metal chelation, forming complexes with catalytic or luminescent properties. For example, oxazole-zinc complexes show promise in organic light-emitting diodes (OLEDs).
Polymer Modification
Incorporation into polymer backbones could enhance thermal stability and mechanical strength, leveraging the rigidity of the oxazole ring.
Comparative Analysis with Analogous Compounds
Structural Divergence
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Imidazole vs. Oxazole: The imidazole analog contains two nitrogen atoms, increasing hydrogen-bonding capacity compared to the oxazole’s single nitrogen.
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Substituent Effects: The methyl group in the target compound may enhance lipophilicity relative to the unsubstituted oxazole analog .
Functional Implications
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Bioactivity: Imidazole derivatives often exhibit higher antimicrobial potency due to enhanced electron density .
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Synthetic Accessibility: Oxazole rings are generally more stable under acidic conditions than imidazoles .
Future Research Directions
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Comprehensive Bioassays: Evaluate the compound’s efficacy against Gram-positive/negative bacteria and cancer cell lines.
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Structure-Activity Relationships (SAR): Modify the methyl and carboxylic acid groups to optimize pharmacokinetics.
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Materials Characterization: Investigate thermal stability and optoelectronic properties for OLED or sensor applications.
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